4-bromo-2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
4-BROMO-2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is a complex organic compound that features a variety of functional groups, including a bromophenol, a furan, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Attachment of the Furan and Methoxyphenyl Groups: The furan and methoxyphenyl groups are introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Introduction of the Bromophenol Group: The bromophenol moiety is incorporated through electrophilic aromatic substitution reactions, where bromine is introduced to the phenol ring under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and furan moieties.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The bromine atom in the bromophenol group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, the compound is investigated for its potential as a therapeutic agent. Its structure suggests possible activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-[(E)-[2-(4-{[(THIOPHEN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL
- 4-BROMO-2-[(E)-[2-(4-{[(PYRIDIN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL
Uniqueness
The uniqueness of 4-BROMO-2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring, in particular, distinguishes it from similar compounds and may contribute to its unique properties.
Properties
Molecular Formula |
C22H20BrN7O3 |
---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H20BrN7O3/c1-32-17-7-5-16(6-8-17)26-21-27-20(24-13-18-3-2-10-33-18)28-22(29-21)30-25-12-14-11-15(23)4-9-19(14)31/h2-12,31H,13H2,1H3,(H3,24,26,27,28,29,30)/b25-12+ |
InChI Key |
IWYMEFKHLQFZFT-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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